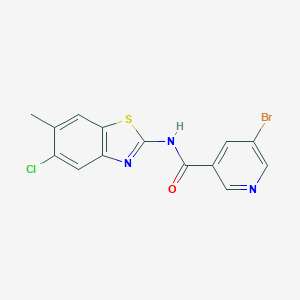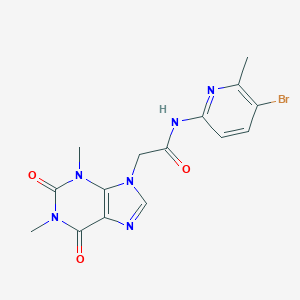![molecular formula C19H22ClN3O B315616 2-chloro-4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B315616.png)
2-chloro-4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide is a member of benzamides.
Aplicaciones Científicas De Investigación
Alzheimer’s Disease Treatment : A study synthesized derivatives of benzamides, including structures similar to 2-chloro-4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide, revealing potential as therapeutic agents for Alzheimer’s disease treatment (Hussain et al., 2016).
Antibacterial Properties : Research on benzamide derivatives, closely related to the chemical , showed that these compounds, particularly their copper and cobalt complexes, exhibited significant antibacterial activity against various bacterial strains (Khatiwora et al., 2013).
Quality Control in Pharmaceutical Products : Another study developed a nonaqueous capillary electrophoretic method for the separation of imatinib mesylate and related substances, including compounds structurally similar to 2-chloro-4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide. This method is valuable for quality control in pharmaceutical products (Ye et al., 2012).
Serotonin Receptor Agonism : A study synthesized derivatives of benzamide for evaluating their serotonin 4 receptor agonist activity. These compounds are used in promoting gastrointestinal motility, highlighting their potential therapeutic applications in gastrointestinal disorders (Sonda et al., 2003).
Antitubercular Activity : Research into benzamide derivatives demonstrated significant in vitro antitubercular activities, suggesting their potential use in developing treatments for tuberculosis (Nayak et al., 2016).
Dopamine D(3) Receptor Ligands : A study explored benzamide derivatives as potent and selective ligands for the dopamine D(3) receptor, indicating their potential use in neurological and psychiatric disorders (Leopoldo et al., 2002).
Anticancer Evaluation : Certain benzamide derivatives were synthesized and evaluated for their anticancer activity against multiple cancer cell lines, underscoring their potential in cancer treatment strategies (Ravinaik et al., 2021).
Metabolism in Antineoplastic Therapy : The metabolism of flumatinib, a tyrosine kinase inhibitor used in cancer therapy, was studied, including derivatives similar to 2-chloro-4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide. Understanding the metabolism of such compounds is crucial in developing effective antineoplastic therapies (Gong et al., 2010).
Antimicrobial Evaluation : Benzamide derivatives were synthesized and evaluated for their antimicrobial activity, indicating their potential in combating microbial infections (Sethi et al., 2016).
HIV Entry Inhibition : A study on the CCR5 receptor-based mechanism of action of certain compounds, including benzamide derivatives, highlighted their potential as noncompetitive HIV entry inhibitors (Watson et al., 2005).
Propiedades
Nombre del producto |
2-chloro-4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide |
|---|---|
Fórmula molecular |
C19H22ClN3O |
Peso molecular |
343.8 g/mol |
Nombre IUPAC |
2-chloro-4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H22ClN3O/c1-14-3-8-17(18(20)13-14)19(24)21-15-4-6-16(7-5-15)23-11-9-22(2)10-12-23/h3-8,13H,9-12H2,1-2H3,(H,21,24) |
Clave InChI |
BGVHQPOMPNPFDV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C)Cl |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C)Cl |
Solubilidad |
51.6 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclohexyl-2-{2-ethoxy-4-[(4H-1,2,4-triazol-4-ylamino)methyl]phenoxy}acetamide](/img/structure/B315533.png)
![N-cyclohexyl-2-(2-ethoxy-4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B315536.png)
![4,4-bis(4-methoxyphenyl)-N-[5-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B315537.png)
![N-[2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B315541.png)


![N-{[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]carbothioyl}nicotinamide](/img/structure/B315545.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-bromonicotinamide](/img/structure/B315547.png)
![2-(1,3-dimethyl-2,6-dioxopurin-9-yl)-N-[4-(2-oxochromen-3-yl)phenyl]acetamide](/img/structure/B315548.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B315549.png)
![N-(2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]thio}ethyl)-4-methylbenzenesulfonamide](/img/structure/B315552.png)
![4-(5-{[2-(2-biphenylylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzamide](/img/structure/B315559.png)
![methyl4-[(4-{2-[2-(tert-butylamino)-2-oxoethyl]-2H-tetraazol-5-yl}phenoxy)methyl]benzoate](/img/structure/B315560.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide](/img/structure/B315561.png)